3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H22ClNO . It has a molecular weight of 219.75 g/mol .
Molecular Structure Analysis
The InChI code for “3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” is 1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H .Scientific Research Applications
Cytotoxic and Anticancer Properties
- A study conducted by Dimmock et al. (1998) explored compounds related to piperidine hydrochlorides, which displayed significant cytotoxicity towards various cancer cells. They found that certain piperidines constituted a new class of cytotoxic agents, suggesting potential applications in cancer treatment.
Synthesis and Chemical Properties
- Bekircan and Bektaş (2008) researched the synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, involving piperidine compounds. Their work, detailed in their study, contributes to the understanding of the chemical properties and potential applications of these compounds.
Antimicrobial Activities
- Ovonramwen, Owolabi, and Oviawe (2019) focused on the synthesis of piperidine derivatives and their antimicrobial activities. Their findings, as described in their paper, suggest that these compounds have moderate antimicrobial properties, which could be relevant in the development of new antimicrobial agents.
Structure-Activity Relationships in Drug Development
- Sugimoto et al. (1992) investigated the structure-activity relationships of acetylcholinesterase inhibitors, including piperidine derivatives. Their research, found in this study, contributes to the understanding of how modifications in the chemical structure of these compounds can impact their biological activity, which is crucial for drug development.
Toxicological Studies
- Gul, Gul, and Erciyas (2003) conducted a study on the toxicity of some bis Mannich bases and corresponding piperidinols, as detailed in their research. This research contributes to the safety profile and potential risks associated with the use of these compounds in various applications.
properties
IUPAC Name |
3-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-10(8-12-6-1)5-7-13-9-11-3-4-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGQVBJOMVAPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220028-35-2 | |
Record name | Piperidine, 3-[2-(cyclopropylmethoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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